2,4-Bis(4-ethynylphenyl)pyridine
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Overview
Description
2,4-Bis(4-ethynylphenyl)pyridine is an organic compound with the molecular formula C21H13N and a molecular weight of 279.33 g/mol. This compound is characterized by the presence of two ethynylphenyl groups attached to a pyridine ring at the 2 and 4 positions. It is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-ethynylphenyl)pyridine typically involves the coupling of pyridine derivatives with ethynylbenzene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling . These reactions are carried out under inert conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(4-ethynylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) under appropriate conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,4-Bis(4-ethynylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-ethynylphenyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to metal ions or proteins, modulating their activity. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties but lacking the ethynyl groups.
4,4’-Bis(ethynylphenyl)bipyridine: A compound with two bipyridine units connected by ethynylphenyl groups, offering enhanced coordination capabilities.
Uniqueness: 2,4-Bis(4-ethynylphenyl)pyridine is unique due to the presence of ethynyl groups, which provide additional sites for chemical modification and interaction. This enhances its versatility in various applications, particularly in materials science and coordination chemistry .
Properties
Molecular Formula |
C21H13N |
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Molecular Weight |
279.3 g/mol |
IUPAC Name |
2,4-bis(4-ethynylphenyl)pyridine |
InChI |
InChI=1S/C21H13N/c1-3-16-5-9-18(10-6-16)20-13-14-22-21(15-20)19-11-7-17(4-2)8-12-19/h1-2,5-15H |
InChI Key |
FQFVMZWLIKNDCU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
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